(2S)-2,4,4-Trimethylpentanoic acid
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Overview
Description
(2S)-2,4,4-Trimethylpentanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of fatty acid and is known for its unique structural features, which include a branched carbon chain with three methyl groups attached to the second and fourth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4,4-Trimethylpentanoic acid typically involves the use of starting materials such as 2,4,4-trimethylpentan-2-ol. One common method involves the oxidation of this alcohol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate ketone, which is further oxidized to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. One such method involves the use of a palladium-catalyzed oxidation reaction, where the starting material is subjected to an oxygen atmosphere in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Acyl chlorides, esters
Scientific Research Applications
(2S)-2,4,4-Trimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2,4,4-Trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The compound is metabolized through beta-oxidation, where it undergoes a series of enzymatic reactions to produce acetyl-CoA, which enters the citric acid cycle for energy production.
Comparison with Similar Compounds
(2S)-2,4,4-Trimethylpentanoic acid can be compared with other similar compounds, such as:
2,2-Dimethylpentanoic acid: Similar in structure but with two methyl groups on the second carbon.
3,3-Dimethylpentanoic acid: Similar in structure but with two methyl groups on the third carbon.
2,4-Dimethylpentanoic acid: Similar in structure but with two methyl groups on the second and fourth carbons.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2,4,4-trimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXFTQSKZMNLSA-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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